[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Description
[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C25H23NO3S and its molecular weight is 417.52. The purity is usually 95%.
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Scientific Research Applications
Novel Heterocycles Synthesis
4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has been explored in the synthesis of novel heterocycles. Coppo and Fawzi (1998) described a synthesis process involving benzothiazinone derivatives, leading to the creation of new ring systems and heterocycles, which are significant in the development of pharmacologically active compounds (Coppo & Fawzi, 1998).
Synthesis of N,N-disubstituted 4H-3,1-benzothiazin-2-amines
Kobayashi and Kanbe (2011) developed a method for synthesizing N,N-disubstituted 4H-3,1-benzothiazin-2-amines from aryl(2-isothiocyanatophenyl)methanones. This research demonstrates the compound's utility in generating derivatives with potential biological activities (Kobayashi & Kanbe, 2011).
Computational Studies on Benzothiazines
Preet and Cannoo (2015) conducted computational studies, including density functional theory (DFT) and spectroscopic techniques, on 1,4-benzothiazines, highlighting the compound's role in advanced computational chemistry research (Preet & Cannoo, 2015).
Antimicrobial Activity Research
Ahmad et al. (2011) synthesized a series of benzothiazine derivatives and evaluated their antimicrobial properties, indicating the compound's relevance in medicinal chemistry for developing new antimicrobial agents (Ahmad et al., 2011).
Molecular Docking Studies
Shahana and Yardily (2020) carried out molecular docking studies on thiazolyl compounds, illustrating the potential of such derivatives in understanding antibacterial activity and drug design (Shahana & Yardily, 2020).
These studies collectively demonstrate the versatility of 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone in scientific research, particularly in synthesizing novel heterocycles, computational chemistry, and the development of potential pharmacological agents.
Properties
IUPAC Name |
[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-17(2)19-12-14-21(15-13-19)26-16-24(25(27)20-10-8-18(3)9-11-20)30(28,29)23-7-5-4-6-22(23)26/h4-17H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMMRKUAUHLER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.